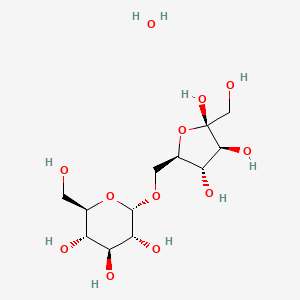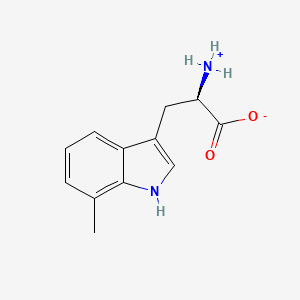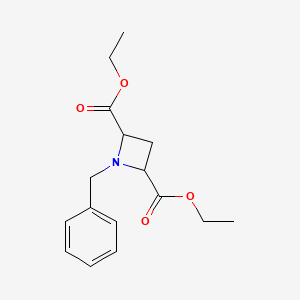![molecular formula C33H32NO2P B8099406 (11aR)-10,11,12,13-Tetrahydro-N,N-bis[(1R)-1-phenylethyl]diindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-5-amine](/img/structure/B8099406.png)
(11aR)-10,11,12,13-Tetrahydro-N,N-bis[(1R)-1-phenylethyl]diindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,7’-[[[Bis[(S)-alpha-methylbenzyl]amino]phosphinidene]bisoxy]-1,1’-spirobiindan is a complex organic compound with a unique structure that includes a spirobiindan core and bis[(S)-alpha-methylbenzyl]amino groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,7’-[[[Bis[(S)-alpha-methylbenzyl]amino]phosphinidene]bisoxy]-1,1’-spirobiindan typically involves multiple steps, starting with the preparation of the spirobiindan core. This core is then functionalized with bis[(S)-alpha-methylbenzyl]amino groups through a series of reactions that may include nucleophilic substitution, oxidation, and reduction steps. The reaction conditions often require precise control of temperature, pH, and solvent choice to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures for handling potentially hazardous reagents. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
7,7’-[[[Bis[(S)-alpha-methylbenzyl]amino]phosphinidene]bisoxy]-1,1’-spirobiindan can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions can introduce a wide range of functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 7,7’-[[[Bis[(S)-alpha-methylbenzyl]amino]phosphinidene]bisoxy]-1,1’-spirobiindan is used as a ligand in catalysis, facilitating various organic transformations. Its unique structure allows for selective binding and activation of substrates, making it valuable in asymmetric synthesis and other catalytic processes.
Biology
In biology, this compound may be explored for its potential as a bioactive molecule. Its ability to interact with biological macromolecules could lead to applications in drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine
In medicine, research may focus on the therapeutic potential of this compound. Its unique structure and reactivity could be harnessed to develop new drugs with specific mechanisms of action, targeting diseases at the molecular level.
Industry
In industry, 7,7’-[[[Bis[(S)-alpha-methylbenzyl]amino]phosphinidene]bisoxy]-1,1’-spirobiindan can be used in the development of advanced materials. Its incorporation into polymers or other materials can impart unique properties, such as enhanced strength, flexibility, or chemical resistance.
Mecanismo De Acción
The mechanism of action of 7,7’-[[[Bis[(S)-alpha-methylbenzyl]amino]phosphinidene]bisoxy]-1,1’-spirobiindan involves its interaction with specific molecular targets. This compound can bind to enzymes, receptors, or other macromolecules, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic regulation, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other spirobiindan derivatives and bis[(S)-alpha-methylbenzyl]amino-functionalized molecules. These compounds share structural features but may differ in their specific functional groups or overall reactivity.
Uniqueness
What sets 7,7’-[[[Bis[(S)-alpha-methylbenzyl]amino]phosphinidene]bisoxy]-1,1’-spirobiindan apart is its unique combination of a spirobiindan core with bis[(S)-alpha-methylbenzyl]amino groups. This structure imparts specific reactivity and binding properties, making it valuable in various scientific and industrial applications.
Propiedades
IUPAC Name |
N,N-bis[(1S)-1-phenylethyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H32NO2P/c1-23(25-11-5-3-6-12-25)34(24(2)26-13-7-4-8-14-26)37-35-29-17-9-15-27-19-21-33(31(27)29)22-20-28-16-10-18-30(36-37)32(28)33/h3-18,23-24H,19-22H2,1-2H3/t23-,24-,33?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLQLIDJAURBDD-GTGXVGCHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N(C(C)C2=CC=CC=C2)P3OC4=CC=CC5=C4C6(CC5)CCC7=C6C(=CC=C7)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N([C@@H](C)C2=CC=CC=C2)P3OC4=CC=CC5=C4C6(CC5)CCC7=C6C(=CC=C7)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H32NO2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
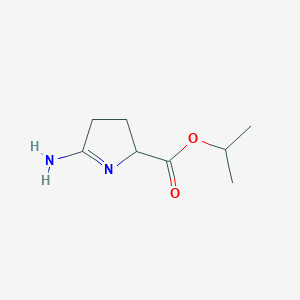
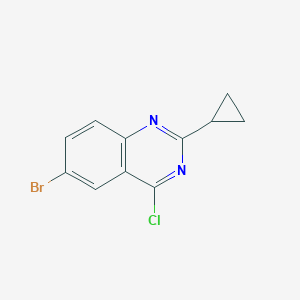
![rel-benzyl N-[(3R,4S)-4-fluoropyrrolidin-3-yl]carbamate](/img/structure/B8099344.png)
![Phenylmethyl {[(3R,4S)-4-hydroxy-3-pyrrolidinyl]methyl}carbamate](/img/structure/B8099348.png)
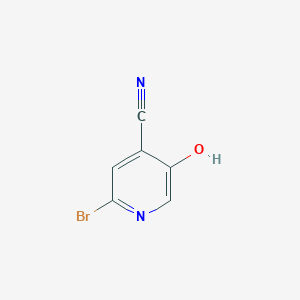
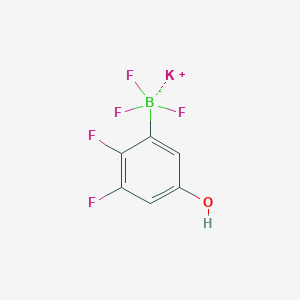
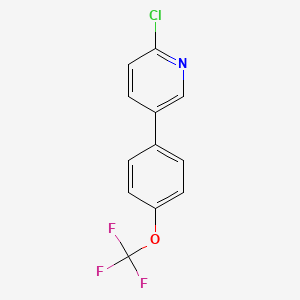
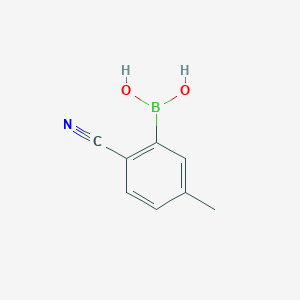
![Benzo[d][1,3]dioxole-4-carbaldehyde O-methyl oxime](/img/structure/B8099385.png)
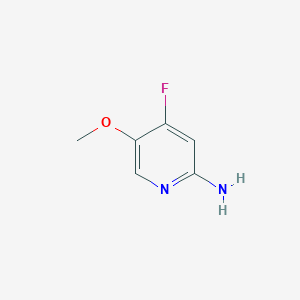
![2-{1H-pyrrolo[2,3-b]pyridin-5-yl}acetic acid](/img/structure/B8099398.png)
